Methyl 3-(3-oxopropyl)benzoate Methyl 3-(3-oxopropyl)benzoate
Brand Name: Vulcanchem
CAS No.: 111393-29-4
VCID: VC20834513
InChI: InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3
SMILES: COC(=O)C1=CC=CC(=C1)CCC=O
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 3-(3-oxopropyl)benzoate

CAS No.: 111393-29-4

Cat. No.: VC20834513

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-oxopropyl)benzoate - 111393-29-4

Specification

CAS No. 111393-29-4
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 3-(3-oxopropyl)benzoate
Standard InChI InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3
Standard InChI Key ZDUJHVJJESWQOS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)CCC=O
Canonical SMILES COC(=O)C1=CC=CC(=C1)CCC=O

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

Methyl 3-(3-oxopropyl)benzoate consists of a benzene ring substituted with a methyl carboxylate group at position 3 and a 3-oxopropyl chain at another position. The compound has a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.211 g/mol . Its structure can be represented by several chemical identifiers, facilitating its recognition in chemical databases and literature.

Physical Characteristics

This compound exhibits specific physical properties that determine its behavior under various conditions. Understanding these properties is essential for handling, storage, and application in chemical processes.

Table 1: Physical Properties of Methyl 3-(3-oxopropyl)benzoate

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.211 g/mol
Physical StateLiquid at room temperature
Density1.105 g/cm³
Boiling Point298.021°C at 760 mmHg
Flash Point129.335°C
Exact Mass192.079
Polar Surface Area (PSA)43.37
LogP1.60470
Vapor Pressure0.001 mmHg at 25°C
Index of Refraction1.514

Chemical Identifiers

The compound can be identified through various standardized chemical notations that precisely define its molecular structure.

Table 2: Chemical Identifiers of Methyl 3-(3-oxopropyl)benzoate

Identifier TypeValueReference
CAS Number111393-29-4
IUPAC Namemethyl 3-(3-oxopropyl)benzoate
Standard InChIInChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3
Standard InChIKeyZDUJHVJJESWQOS-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC=CC(=C1)CCC=O
PubChem Compound ID10352555

Synthesis Methods

Literature-Documented Syntheses

  • Colbon, Paul et al. (2011) published synthesis procedures in Organic Letters (vol. 13, no. 20, pp. 5456-5459) .

  • Kuo, Chih-Wei and Fang, Jim-Min (2001) described synthetic approaches in Synthetic Communications (vol. 31, no. 6, pp. 877-892) .

  • Hashizume et al. (1994) documented related synthesis in Chemical and Pharmaceutical Bulletin (vol. 42, no. 3, pp. 512-520) .

  • Lee, Jennifer J. and Kraus, George A. (2013) described synthesis with 76% yield in Tetrahedron Letters (vol. 54, no. 19, pp. 2366-2368) .

Optimization Strategies

Based on general synthetic principles applicable to similar compounds, several factors can influence the efficiency of Methyl 3-(3-oxopropyl)benzoate synthesis:

  • Choice of catalysts can significantly impact reaction rates and yields

  • Solvent selection affects solubility and reaction kinetics

  • Temperature control influences reaction rates and formation of side products

  • Purification techniques determine the final purity of the compound

Chemical Reactions

Hydrolysis Reactions

The ester group in Methyl 3-(3-oxopropyl)benzoate can undergo hydrolysis under acidic or basic conditions, yielding 3-(3-oxopropyl)benzoic acid. This reaction follows mechanisms typical of ester hydrolysis:

Table 3: Hydrolysis Reactions of Methyl 3-(3-oxopropyl)benzoate

Reaction TypeReagents/ConditionsProducts
Acid-catalyzed hydrolysisConcentrated H₂SO₄ or HCl, reflux3-(3-oxopropyl)benzoic acid + methanol
Base-catalyzed hydrolysisNaOH or KOH in H₂O/MeOH, 60–80°CSodium/Potassium 3-(3-oxopropyl)benzoate + methanol

In acid-catalyzed hydrolysis, protonation of the ester carbonyl increases its electrophilicity, followed by nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

Reduction Reactions

The 3-oxopropyl side chain contains an aldehyde group that can be selectively reduced to an alcohol:

Table 4: Reduction Reactions of Methyl 3-(3-oxopropyl)benzoate

Reagent SystemConditionsProducts
NaBH₄Methanol, 0–25°CMethyl 3-(3-hydroxypropyl)benzoate
LiAlH₄Anhydrous ether, reflux3-(3-hydroxypropyl)benzyl alcohol

Sodium borohydride (NaBH₄) selectively reduces the aldehyde group while leaving the ester intact. In contrast, lithium aluminum hydride (LiAlH₄) is more powerful and can reduce both functional groups, requiring careful control of reaction conditions to achieve selective reduction.

Oxidation Reactions

The aldehyde group in the 3-oxopropyl chain can be oxidized to a carboxylic acid:

Table 5: Oxidation Reactions

Oxidizing AgentConditionsProducts
KMnO₄Aqueous, room temperatureMethyl 3-(3-carboxypropyl)benzoate
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°CMethyl 3-(3-carboxypropyl)benzoate

These oxidation reactions target the aldehyde group specifically, converting it to a carboxylic acid while preserving the methyl ester functionality under appropriate conditions.

Research FocusAuthorsPublicationYearKey Findings
Synthetic methodologyColbon et al.Organic Letters2011Novel synthetic approach for preparing the compound
Chemical synthesisKuo and FangSynthetic Communications2001Improved synthesis protocols
Pharmaceutical applicationsHashizume et al.Chemical and Pharmaceutical Bulletin1994Potential medicinal applications
Synthetic efficiencyLee and KrausTetrahedron Letters2013Achieved 76% yield in synthesis

Future Research Directions

Synthetic Method Optimization

Future research could focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing Methyl 3-(3-oxopropyl)benzoate. This might include exploring catalytic approaches, continuous flow chemistry, or biocatalytic methods.

Structure-Activity Relationship Studies

Investigation of structure-activity relationships (SAR) could reveal how modifications to the basic structure of Methyl 3-(3-oxopropyl)benzoate affect biological activity. This knowledge would be valuable for designing new compounds with enhanced efficacy or specificity.

Exploration of Novel Applications

The versatile structure of Methyl 3-(3-oxopropyl)benzoate suggests potential applications beyond those currently documented. Further research could explore its utility in diverse fields such as materials science, agrochemicals, or as building blocks for complex natural product synthesis.

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